5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole
Overview
Description
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, also known as Boc-ON-OH, is a compound that has generated significant interest in the field of chemistry. It has a molecular formula of C14H16FN3O3 and a molecular weight of 293.29 g/mol .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as our compound of interest, often involves the annulation of hydrazides with methyl ketones . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Other methods involve the use of N-acylbenzotriazoles condense with acylhydrazides .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The structure also includes a tert-butyloxycarbonylamino group and a 4-fluorophenyl group .Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole core of the compound is recognized for its potential as an anti-infective agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-bacterial , anti-viral , and anti-leishmanial activities. This makes the compound a valuable candidate for the development of new medications targeting resistant strains of microorganisms .
Drug Discovery
Due to the presence of nitrogen and oxygen atoms, the 1,2,4-oxadiazole scaffold is a versatile component in drug discovery. It can serve as a hydrogen bond acceptor, which is crucial for the binding affinity of drugs to their targets. This property can be exploited to design new chemical entities with improved efficacy .
Synthetic Chemistry
The compound’s structure allows for various synthetic modifications, making it a useful tool in organic chemistry. It can be used to synthesize a wide range of diversely substituted oxadiazole derivatives, which can then be tested for various biological activities .
Mechanism of Action
Target of Action
The compound, also known as tert-butyl N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate, is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various infectious agents.
Mode of Action
1,2,4-oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property could play a role in their interaction with the targets, potentially leading to the inhibition of the infectious agents.
Result of Action
The compound exhibits anti-infective activities, indicating that its action results in the inhibition of infectious agents . Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that this compound might also have similar effects.
properties
IUPAC Name |
tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXZKFSGYPWRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137753 | |
Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole | |
CAS RN |
1053656-53-3 | |
Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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